molecular formula C10H9N5 B8622400 5-amino-2-(1H-benzimidazol-2-yl)pyrazole

5-amino-2-(1H-benzimidazol-2-yl)pyrazole

Cat. No.: B8622400
M. Wt: 199.21 g/mol
InChI Key: AJLTYLPCWJOEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-(1H-benzimidazol-2-yl)pyrazole is a useful research compound. Its molecular formula is C10H9N5 and its molecular weight is 199.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H9N5/c11-9-5-6-15(14-9)10-12-7-3-1-2-4-8(7)13-10/h1-6H,(H2,11,14)(H,12,13)

InChI Key

AJLTYLPCWJOEHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C=CC(=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl formate (5 ml, 62 mmol), acetonitrile (1 g, 25 mmol) and ethanol (0.5 ml) is added dropwise to a suspension of sodium hydride (0.96 g, 40 mmol) in ether at room temperature. After stirring for 16 hours the volatiles are removed under reduced pressure. The residue is diluted with water and the pH is adjusted by addition of AcOH to 7. After addition of 2-hydrazino1-H-benzimidazole (6.6 g, 45 mmol) the mixture is allowed to stand for 5 hours. The pH is adjusted with sodium hydroxide, and the mixture extracted with chloroform. The crude title product is used without further purification. 1H-NMR (400 MHz, d6-DMSO): 12.7 (s, 1H); 7.57 (s, 1H); 7.49 (m, 2H); 7.40 (m, 2H); 7.19 (s, 2H); 6.9 (s, 2H); 5.44 (d, 1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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